OES2-0017

Description

The exact mass of the compound N-Dodecylpropane-1,3-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40165. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

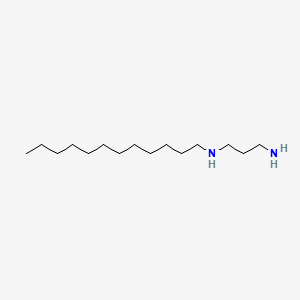

Structure

3D Structure

Properties

IUPAC Name |

N'-dodecylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h17H,2-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMDVXFQGOEOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048061 | |

| Record name | N-Dodecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5538-95-4 | |

| Record name | N-Dodecyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5538-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauraminopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurylaminopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laurylaminopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Dodecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-dodecylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURAMINOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD5RK5I4VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Amine Chemistry and Surfactant Science

N-Dodecylpropane-1,3-diamine, with the chemical formula C18H41N3, is a polyamine that holds a distinct position at the intersection of amine chemistry and surfactant science. Its structure, characterized by a 12-carbon dodecyl tail and two propylene (B89431) diamine moieties, imparts an amphiphilic nature to the molecule. The long hydrocarbon chain is hydrophobic, meaning it repels water, while the amine groups are hydrophilic, attracting water. This dual characteristic is the hallmark of a surfactant.

In the realm of amine chemistry, it is classified as a diamine, possessing both a primary and a tertiary amine group. The presence of these amine groups makes the compound basic and allows it to act as a chelating agent, capable of binding to metal ions to form stable complexes. publisso.de This property is a key area of investigation in coordination chemistry and materials science.

From the perspective of surfactant science, N-Dodecylpropane-1,3-diamine is often categorized as a cationic surfactant. pharmaffiliates.comzhishangchemical.com Its ability to reduce surface tension and form micelles in aqueous solutions is a direct consequence of its amphiphilic structure. This behavior is fundamental to its application in various research areas, including its use as an emulsifying and dispersing agent. biosynth.comchemicalbook.com The unique combination of a long hydrophobic tail and multiple hydrophilic amine heads distinguishes it from simpler amine or surfactant molecules, leading to enhanced and often synergistic properties.

Historical Perspectives in Chemical and Biological Research

The journey of N-Dodecylpropane-1,3-diamine in the scientific literature can be traced back to research focused on the development of novel biocidal agents. Early investigations recognized the antimicrobial potential of long-chain aliphatic amines. The synthesis of this compound was a progression from earlier work on cationic surfactants in the mid-20th century. A significant milestone in its history was the development of efficient synthesis routes, such as the cyanoethylation of laurylamine with acrylonitrile (B1666552) followed by catalytic hydrogenation. zhishangchemical.comsmolecule.com

In biological research, an early study in 1977 noted the unintended presence of a related compound in shrimp, highlighting the need for analytical methods to detect such substances. researchgate.net The 1980s saw a rise in its industrial production, driven by the demand for effective, non-oxidizing biocides. Subsequent research in the early 2000s focused on validating its broad-spectrum antimicrobial efficacy against various bacteria and fungi, particularly in the context of disinfectants and wood preservatives. smolecule.comnih.gov These foundational studies paved the way for its current applications and ongoing research. A notable study aimed to select effective microbiocides for the preservation of historical wooden surfaces at the former Auschwitz II-Birkenau concentration and extermination camp, where N-Dodecylpropane-1,3-diamine was identified as a highly effective agent. nih.gov

Contemporary Significance As a Multifunctional Compound in Research

Established Synthetic Routes and Reaction Pathways

The synthesis of N-Dodecylpropane-1,3-diamine primarily involves amination reactions of precursor compounds, with reaction conditions and catalysis playing a crucial role in the efficiency and purity of the final product.

Amination Reactions of Precursor Compounds

Several synthetic routes have been established for the preparation of N-Dodecylpropane-1,3-diamine. A common method involves the reaction of dodecylamine (B51217) with acrylonitrile (B1666552), followed by hydrogenation. This two-step process first forms an intermediate, which is then reduced to yield the final diamine. Another approach is the reaction of dodecylamine with 3-chloropropylamine.

A well-documented synthesis involves the bisconjugate addition of an alkylamine to acrylonitrile, which is then followed by the catalytic hydrogenation of the resulting N-alkylbis(cyanoethyl)amine over a Raney nickel catalyst. researchgate.netresearchgate.net This method has been shown to produce N-alkylbis(3-aminopropyl)amines in high purity and nearly quantitative yield. researchgate.net Reductive amination of 3-aminopropylamine with dodecyl aldehyde using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) is another viable synthetic pathway. Early methods also included nucleophilic substitution reactions between dodecylamine and 1,3-diaminopropane (B46017) under acidic conditions.

Role of Reaction Conditions and Catalysis

The conditions under which the synthesis of N-Dodecylpropane-1,3-diamine is carried out significantly impact the yield and purity of the product. Controlled temperature and pressure are essential for promoting the desired amination reaction. smolecule.com For instance, in the reductive amination of 3-aminopropylamine with dodecyl aldehyde, maintaining a pH of 6–7 in a methanol (B129727)/water solvent system at 25–50°C for 12–24 hours is optimal. Using an excess of the aldehyde (1.5–2.0 equivalents) and conducting the reaction under an inert atmosphere can improve yields by preventing oxidation.

Catalysis is also a key factor. In the hydrogenation of N-alkylbis(cyanoethyl)amines, Raney nickel is an effective catalyst. researchgate.netresearchgate.net The use of a relatively low pressure of hydrogen (50 psi) in a 7 N methanolic ammonia (B1221849) solvent system has been employed to achieve high purity and yield. researchgate.net Other rhodium-based catalysts have been utilized in C-H amination strategies for the synthesis of related 1,3-diamines, highlighting the importance of catalyst selection in these transformations. nih.gov

Table 1: Summary of Synthetic Routes and Conditions for N-Dodecylpropane-1,3-diamine and Related Diamines

| Precursors | Reagents/Catalysts | Key Conditions | Reported Outcome |

|---|---|---|---|

| Dodecylamine, 3-Chloropropylamine | Solvent, Catalyst | Controlled temperature and pressure | Formation of N-Dodecylpropane-1,3-diamine. |

| Dodecylamine, Acrylonitrile | Raney Nickel (for hydrogenation) | Two-step process: reaction followed by hydrogenation. researchgate.netresearchgate.net | High purity and nearly quantitative yield. researchgate.net |

| 3-Aminopropylamine, Dodecyl aldehyde | Sodium cyanoborohydride or Sodium triacetoxyborohydride | pH 6–7, Methanol/water, 25–50°C, 12–24 hours, inert atmosphere. | Improved yields with excess aldehyde. |

| Dodecylamine, 1,3-Diaminopropane | Acidic conditions | Nucleophilic substitution. | Early synthetic methodology. |

Purification Techniques for Research-Grade Compound

To obtain a research-grade compound with high purity, the crude product from synthesis requires purification. smolecule.com Common techniques employed include distillation and chromatography. smolecule.com Recrystallization in solvents like ethanol (B145695) or methanol is another effective purification method. The purity of the final compound can be validated using analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to assess impurities. For instance, HPLC with UV detection at a wavelength of 210–220 nm can be used to ensure impurity levels are below 1%.

Chemical Transformation and Derivatization

N-Dodecylpropane-1,3-diamine can undergo various chemical reactions, including oxidation and reduction, leading to the formation of different derivatives.

Oxidation Reactions and Amine Oxide Formation

The amine groups in N-Dodecylpropane-1,3-diamine can be oxidized to form the corresponding amine oxides. This transformation is a typical reaction for amines and can alter the chemical properties of the parent compound. The presence of oxidizing agents can facilitate this reaction. chemos.de

Reduction Reactions to Corresponding Amines

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-Dodecylpropane-1,3-diamine |

| N,N-bis(3-aminopropyl)dodecylamine |

| Dodecylamine |

| Acrylonitrile |

| 3-Chloropropylamine |

| N-alkylbis(cyanoethyl)amine |

| N-alkylbis(3-aminopropyl)amines |

| 3-Aminopropylamine |

| Dodecyl aldehyde |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| 1,3-Diaminopropane |

| Raney nickel |

| Ethanol |

| Methanol |

| Amine oxides |

Nucleophilic Substitution Reactions

N-Dodecylpropane-1,3-diamine, with its two primary amine groups, readily participates in nucleophilic substitution reactions. In these reactions, the electron-rich amine groups act as nucleophiles, attacking electron-deficient centers to form new covalent bonds. masterorganicchemistry.comchemistrysteps.com The general principle involves the replacement of a leaving group on an electrophilic substrate by one of the amine functionalities of the diamine.

One of the early methods for synthesizing N-Dodecylpropane-1,3-diamine itself involves nucleophilic substitution. This process includes the reaction of dodecylamine with 1,3-diaminopropane under acidic conditions. The primary amine of dodecylamine acts as the nucleophile, attacking one of the carbon atoms of 1,3-diaminopropane, leading to the displacement of a hydrogen and the formation of the final product.

The reactivity of the amine groups in N-Dodecylpropane-1,3-diamine allows it to react with various electrophiles. For instance, it can react with alkyl halides, where the amine nitrogen attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion and forming a new carbon-nitrogen bond. This type of reaction is fundamental to the synthesis of more complex derivatives and is a key aspect of its chemical utility. vulcanchem.com

It's important to note that the reaction conditions, such as solvent and temperature, play a crucial role in the outcome of these nucleophilic substitution reactions. For example, the use of polar aprotic solvents like dimethylformamide (DMF) can enhance the miscibility of reactants and influence reaction kinetics. vulcanchem.com

Acylation and Alkylation Reactions for Derivative Synthesis

The primary amine groups of N-Dodecylpropane-1,3-diamine are readily susceptible to acylation and alkylation, providing straightforward routes to a variety of derivatives with tailored properties.

Acylation Reactions:

Acylation involves the introduction of an acyl group (R-C=O) into the N-Dodecylpropane-1,3-diamine molecule. This is typically achieved by reacting the diamine with acylating agents such as acyl chlorides or carboxylic acid anhydrides. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide linkage. vulcanchem.com These N-acyl derivatives are useful as intermediates in the synthesis of various compounds, including those used in polymer crosslinking. vulcanchem.comscielo.org.mx For instance, the reaction with phthaloyl chloride can be used to introduce a phthaloyl group. scielo.org.mx

Alkylation Reactions:

Alkylation introduces an alkyl group onto the nitrogen atoms of the diamine. This can be accomplished by reacting N-Dodecylpropane-1,3-diamine with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism, where the amine nitrogen displaces the halide from the alkyl halide. vulcanchem.com This process can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. The formation of quaternary ammonium salts, in particular, can enhance the cationic surfactant properties of the resulting molecule. vulcanchem.com Another method for alkylation involves the reductive alkylation of aldehydes. researchgate.net

These acylation and alkylation reactions are fundamental in modifying the chemical structure of N-Dodecylpropane-1,3-diamine to create derivatives with specific functionalities and enhanced performance in various applications.

Synthesis of N-Dodecylpropane-1,3-diamine Derivatives for Enhanced Properties

The chemical versatility of N-Dodecylpropane-1,3-diamine allows for the synthesis of a wide array of derivatives with enhanced properties for specific applications, such as improved antimicrobial activity and corrosion inhibition.

Derivatives with Enhanced Antimicrobial Properties:

N-Dodecylpropane-1,3-diamine itself exhibits antimicrobial properties. smolecule.com However, its efficacy can be further enhanced through chemical modification. For example, it is a key reactant in the synthesis of gluconamide (B1216962) derivatives which function as cationic surfactants with notable antimicrobial activity. chemicalbook.compharmaffiliates.com The synthesis of these derivatives often involves the reaction of the diamine with a suitable sugar-derived lactone, forming a molecule that combines the hydrophobic dodecyl chain with a hydrophilic and biologically active gluconamide headgroup.

Another strategy to enhance antimicrobial action is the formation of quaternary ammonium compounds. By alkylating the amine groups, the resulting quaternary ammonium salts often exhibit broader and more potent antimicrobial activity against a range of bacteria and fungi. vulcanchem.com

Derivatives for Improved Corrosion Inhibition:

The amine groups in N-Dodecylpropane-1,3-diamine enable it to function as a corrosion inhibitor by adsorbing onto metal surfaces and forming a protective film. biosynth.combiosynth.comvulcanchem.com The efficiency of this inhibition can be improved by synthesizing derivatives with modified structures. These derivatives are often designed to have stronger interactions with the metal surface or to create a more robust protective layer. google.com For instance, the introduction of additional polar groups through reactions like ethoxylation can enhance the molecule's ability to adsorb on metal surfaces in aqueous environments. lookchem.com The synthesis of such derivatives is a key area of research in the development of advanced corrosion inhibitors for industrial applications. google.com

Interactive Data Table: Synthesis Parameters

| Parameter | Value/Range | Purpose |

| Temperature | 60–80°C | Balances reaction kinetics and minimizes side-product formation. vulcanchem.com |

| Reaction Time | 12–24 hours | Aims for complete conversion of reactants. vulcanchem.com |

| Solvent | Dimethylformamide (DMF) | Improves the miscibility of the reagents. vulcanchem.com |

| Purification Method | Distillation | Isolates the diamine from unreacted starting materials and byproducts. vulcanchem.com |

Interactions with Biological Membranes

The efficacy of N-Dodecylpropane-1,3-diamine as an antimicrobial agent is fundamentally linked to its ability to interact with and disrupt the integrity of biological membranes. This interaction is multifaceted and driven by the compound's unique chemical structure.

Integration into Lipid Bilayers and Membrane Permeability Alteration

N-Dodecylpropane-1,3-diamine readily integrates into the lipid bilayers of cell membranes. smolecule.com This integration is a critical first step in its mechanism of action, leading to a significant alteration in membrane permeability. smolecule.comevitachem.com The compound's structure, featuring a long hydrophobic dodecyl chain, facilitates its insertion into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered arrangement of the phospholipid molecules, creating defects in the membrane structure. As a result, the membrane's ability to act as a selective barrier is compromised, leading to increased permeability. smolecule.comevitachem.com This allows for the uncontrolled passage of ions and small molecules across the membrane, disrupting the cell's internal environment.

Disruption of Ion Translocation Mechanisms

A key consequence of the altered membrane permeability is the disruption of vital ion translocation mechanisms. smolecule.com The integration of N-Dodecylpropane-1,3-diamine into the lipid bilayer interferes with the normal functioning of membrane-bound proteins responsible for maintaining ion gradients. This disruption can lead to a collapse of the electrochemical potential across the membrane, which is essential for numerous cellular processes, including ATP synthesis and nutrient transport.

Role of Amphiphilic Nature in Membrane Interaction

The interaction of N-Dodecylpropane-1,3-diamine with biological membranes is governed by its amphiphilic nature. publisso.deaip.org The molecule possesses both a hydrophobic dodecyl tail and a hydrophilic head group containing amine functionalities. aip.org The hydrophobic tail readily partitions into the lipid core of the membrane, while the hydrophilic head group can interact with the polar head groups of the phospholipids (B1166683) and the surrounding aqueous environment. aip.org This dual characteristic allows the compound to effectively anchor itself within the membrane, maximizing its disruptive potential. publisso.de The specific combination of hydrophobic and hydrophilic properties is crucial for its potent biocidal activity.

Antimicrobial Mechanism of Action

The membrane-disrupting effects of N-Dodecylpropane-1,3-diamine are the primary basis for its potent antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi.

Disruption of Microbial Cell Membrane Integrity

The fundamental antimicrobial action of N-Dodecylpropane-1,3-diamine is the disruption of microbial cell membrane integrity. smolecule.comevitachem.com By inserting itself into the lipid bilayer, the compound compromises the structural and functional integrity of the membrane. This disruption is particularly effective against Gram-positive bacteria and various fungi. smolecule.comevitachem.com The compromised membrane is no longer able to effectively regulate the passage of substances into and out of the cell, leading to a cascade of detrimental events.

Induction of Cell Lysis and Leakage of Cellular Contents

The severe disruption of the cell membrane ultimately leads to cell lysis and the leakage of essential cellular contents. evitachem.com As the membrane's permeability increases uncontrollably, there is a net influx of water into the cell, causing it to swell and eventually burst. This process, known as lysis, results in the release of cytoplasmic components, leading to cell death. evitachem.com

Differential Effects on Gram-Positive and Gram-Negative Bacteria

N-Dodecylpropane-1,3-diamine exhibits broad-spectrum antimicrobial activity, though its efficacy can differ between Gram-positive and Gram-negative bacteria. atamanchemicals.com The fundamental mechanism of action involves the disruption of the microbial cell membrane. smolecule.com The compound's amphiphilic structure, featuring a long, hydrophobic 12-carbon dodecyl chain and polar amine groups, allows it to integrate into the phospholipid bilayers of bacterial cell membranes. evitachem.com This integration disrupts membrane integrity, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell lysis. evitachem.com

While effective against both bacterial types, some studies suggest a greater potency against Gram-positive bacteria. smolecule.comevitachem.com The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, provides an additional protective barrier that can be less susceptible to certain biocides compared to the more exposed peptidoglycan layer of Gram-positive bacteria. surrey.ac.uk However, other research indicates that N-Dodecylpropane-1,3-diamine possesses a more balanced activity profile against both Gram-positive and Gram-negative bacteria compared to other biocides like quaternary ammonium compounds (QACs), which are known to be significantly more potent against Gram-positive organisms. surrey.ac.ukresearchgate.net Its non-ionic surfactant properties may help to permeabilize the complex outer membrane of Gram-negative bacteria, sensitizing them to the biocide's action. surrey.ac.uk

| Bacterial Type | General Susceptibility | Mechanism of Action |

| Gram-Positive | Generally high susceptibility. smolecule.comevitachem.com | The biocide directly interacts with the peptidoglycan cell wall and cytoplasmic membrane, disrupting the lipid bilayer and causing rapid cell lysis. evitachem.com |

| Gram-Negative | Effective, with some reports suggesting similar efficacy to Gram-positive bacteria. atamanchemicals.comsurrey.ac.uk | The compound must first penetrate the outer lipopolysaccharide membrane before disrupting the inner cytoplasmic membrane. Its surfactant properties may aid in this process. surrey.ac.uk |

Mechanisms of Synergistic Effects with Other Biocides

N-Dodecylpropane-1,3-diamine is frequently used in combination with other biocidal agents to enhance antimicrobial efficacy through synergistic interactions. evitachem.com The primary mechanism behind this synergy is its ability to act as a membrane-active agent. By disrupting and increasing the permeability of the bacterial cell membrane, it facilitates the entry of other biocides into the cell, allowing them to reach their specific targets more effectively. smolecule.comevitachem.com This can lead to a broader spectrum of activity, faster kill rates, and a reduced likelihood of microbial resistance development.

Several classes of biocides have shown synergistic effects when combined with N-Dodecylpropane-1,3-diamine:

Isothiazolinones: Combinations with isothiazolinones such as 1,2-Benzisothiazol-3(2H)-one (BIT) and 2-methylisothiazol-3(2H)-one (MIT) are common. schuelke.comaustralianchemicalsuppliers.com N-Dodecylpropane-1,3-diamine disrupts the cell envelope, allowing the isothiazolinones, which inhibit key metabolic enzymes, to penetrate the cell more easily. google.com This results in a potent and fast-acting preservative system. australianchemicalsuppliers.com

Quaternary Ammonium Compounds (QACs): When paired with QACs like Didecyldimethylammonium chloride (DDAC), a synergistic effect is observed, particularly against lipid-enveloped viruses and bacteria. google.com Both compounds target the cell membrane, and their combined action leads to more profound disruption and enhanced biocidal activity.

Aldehydes: Synergy with aldehydes like glutaraldehyde (B144438) has been noted. nih.gov Glutaraldehyde acts by cross-linking proteins and peptides, but its penetration into the cell can be slow. N-Dodecylpropane-1,3-diamine enhances its efficacy by compromising the cell's outer layers, thereby improving the access of glutaraldehyde to its intracellular targets. nih.gov

| Biocide Class | Example Compound(s) | Mechanism of Synergy |

| Isothiazolinones | 1,2-Benzisothiazol-3(2H)-one (BIT), 2-Methyl-2H-isothiazol-3-one (MIT) schuelke.comaustralianchemicalsuppliers.com | N-Dodecylpropane-1,3-diamine increases cell membrane permeability, facilitating the entry of isothiazolinones to inhibit intracellular enzymes. google.com |

| Quaternary Ammonium Compounds (QACs) | Didecyldimethylammonium chloride (DDAC) google.com | Both agents disrupt the cell membrane, leading to enhanced structural damage and increased biocidal efficacy. |

| Aldehydes | Glutaraldehyde nih.gov | N-Dodecylpropane-1,3-diamine disrupts the outer cell layers, improving the penetration of glutaraldehyde to its protein cross-linking targets within the cell. nih.gov |

| Biguanides | Polyhexamethylene biguanide (B1667054) (PHMB) evitachem.com | The membrane-disrupting action of N-Dodecylpropane-1,3-diamine complements the action of PHMB, which also targets the cell membrane, leading to enhanced activity. |

Biological Activity and Efficacy Studies of N Dodecylpropane 1,3 Diamine

Antimicrobial Spectrum and Potency

N-Dodecylpropane-1,3-diamine exhibits potent microbicidal activity against a wide range of microorganisms, including bacteria, fungi, and certain viruses. Its mechanism of action primarily involves the disruption of the microbial cell membrane's lipid bilayer, which increases permeability and leads to cell lysis. Research indicates that its polyamine structure allows for rapid penetration of cell membranes, disrupting metabolic pathways at lower concentrations than some other common disinfectants.

Studies have demonstrated the efficacy of N-Dodecylpropane-1,3-diamine against both Gram-positive and Gram-negative bacteria. tandfonline.com Its activity is noted to be similar against both bacterial types, which contrasts with some cationic surfactants like quaternary ammonium (B1175870) compounds (QACs) that are often more effective against Gram-positive bacteria. tandfonline.com

In a comparative study, a disinfectant formulation (D2) containing N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (51mg/g) and didecyldimethylammonium chloride (25mg/g) was tested against various bacterial strains isolated from a hospital environment. e3s-conferences.orge3s-conferences.org This formulation was found to be active against a majority of the tested pathogens, including reference strains of Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. e3s-conferences.orge3s-conferences.org However, it was not active against all tested strains of Staphylococcus aureus. e3s-conferences.orge3s-conferences.org

Another study evaluated the efficacy of an N-Dodecylpropane-1,3-diamine-based agent (Triameen brand) in a 5-minute suspension test under light soil conditions. tandfonline.com The results showed that a 0.1% concentration was sufficient to achieve a 5-log reduction threshold for E. coli and methicillin-sensitive Staphylococcus aureus (MSSA). tandfonline.com

| Bacterium | Test Compound/Product | Finding | Reference |

|---|---|---|---|

| Escherichia coli | N-Dodecylpropane-1,3-diamine (Triameen) 0.1% | Achieved a 5-log reduction in a 5-minute suspension test. | tandfonline.com |

| Staphylococcus aureus (MSSA) | N-Dodecylpropane-1,3-diamine (Triameen) 0.1% | Achieved a 5-log reduction in a 5-minute suspension test. | tandfonline.com |

| Escherichia coli ATCC 25922 | Disinfectant with N-Dodecylpropane-1,3-diamine | Active against this reference strain. | e3s-conferences.orge3s-conferences.org |

| Pseudomonas aeruginosa ATCC 27853 | Disinfectant with N-Dodecylpropane-1,3-diamine | Active against this reference strain. | e3s-conferences.orge3s-conferences.org |

| Bacillus subtilis ATCC 3366 | Disinfectant with N-Dodecylpropane-1,3-diamine | Active against this reference strain. | e3s-conferences.orge3s-conferences.org |

| Staphylococcus aureus ATCC 29213 | Disinfectant with N-Dodecylpropane-1,3-diamine | Not active against this reference strain. | e3s-conferences.orge3s-conferences.org |

The compound has demonstrated significant efficacy against various fungi, including yeasts, moulds, and wood-destroying fungi. smolecule.com Its fungicidal properties make it a component in wood preservatives and other industrial biocides. researchgate.net

Research has shown that N-Dodecylpropane-1,3-diamine is among the most potent active compounds against moulds, with effective concentrations ranging from 0.02% to 2%. researchgate.net In combination with isothiazolin-3-ones, it exhibits a synergistic effect against fungi like Candida albicans and Aspergillus niger. google.com This synergy enhances its microbicidal action, making the combination more effective than the individual components. google.com Its utility in wood preservation is linked to its effectiveness against wood-decaying fungi. researchgate.net

| Fungus | Test Condition | Finding | Reference |

|---|---|---|---|

| Moulds | General efficacy testing | Effective at concentrations of 0.02%–2%. | researchgate.net |

| Candida albicans | Tested in combination with isothiazolin-3-ones | Demonstrated a synergistic microbicidal effect. | google.com |

| Aspergillus niger | Tested in combination with isothiazolin-3-ones | Demonstrated a synergistic microbicidal effect. | google.com |

| Wood-destroying fungi | General biocidal applications | Effective as a wood preservative. |

N-Dodecylpropane-1,3-diamine is reported to have activity against certain enveloped viruses. smolecule.com It is included as an active ingredient in disinfectant formulations designed for medical settings that claim virucidal efficacy. otopront.de For instance, the disinfectant concentrate Otopront Multi-Sept, which contains N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, is rated as having limited virucidal activity according to the Robert Koch Institute (RKI) guidelines, which includes effectiveness against viruses such as Herpes simplex virus and influenza (H1N1 + H5N1) virus. otopront.de The mechanism is believed to involve the disruption of the viral envelope. nih.gov

Biofilms, which are communities of microorganisms encased in a self-produced matrix, often exhibit high resistance to antimicrobial agents. N-Dodecylpropane-1,3-diamine has been shown to be effective against these resilient structures. Studies indicate it has superior efficacy against biofilms and moulds compared to other biocides like didecyldimethylammonium chloride (DDAC).

One study investigated the cell-to-cell transport of active compounds across native phototrophic biofilms. researchgate.net The transport, visualized as a discoloration zone, was measured after treatment with N-Dodecylpropane-1,3-diamine (APDA), DDAC, and sodium hypochlorite (B82951) (SH). The results showed that while DDAC produced the most extensive discoloration over time, APDA also visibly affected the biofilm. researchgate.net However, the effect of APDA at concentrations of 0.2% or higher was transient, with the biofilm showing signs of recovery, suggesting that concentration and formulation are key factors in its anti-biofilm efficacy. researchgate.net

Biological Applications Beyond Antimicrobial Activity

Beyond its role as a biocide, the chemical properties of N-Dodecylpropane-1,3-diamine lend it to other advanced biological applications.

The cationic nature of N-Dodecylpropane-1,3-diamine at physiological pH gives it the potential to be used as a non-viral vector for gene delivery. smolecule.com Non-viral vectors are increasingly researched as an alternative to viral vectors for gene therapy due to advantages like lower immunogenicity, ease of production, and greater safety. insights.bionih.gov

Cationic molecules, such as certain lipids and polymers, can electrostatically interact with negatively charged nucleic acids like DNA to form condensed complexes known as lipoplexes or polyplexes. nih.govontosight.ai These complexes can protect the genetic material from degradation and facilitate its entry into target cells. nih.govthegenehome.com The structure of N-Dodecylpropane-1,3-diamine, with its diamine backbone and hydrophobic tail, is similar to other cationic lipids that have been successfully used to form stable lipoplexes for efficient transfection. ontosight.ai This ability to bind DNA makes it a promising candidate for research into new gene delivery systems for therapeutic applications.

Table of Mentioned Compounds

| Compound Name | Other Names/Abbreviations |

|---|---|

| N-Dodecylpropane-1,3-diamine | N,N-Bis(3-aminopropyl)dodecylamine, Laurylamine dipropylenediamine, APDA |

| Escherichia coli | E. coli |

| Staphylococcus aureus | S. aureus |

| Pseudomonas aeruginosa | |

| Bacillus subtilis | |

| Candida albicans | |

| Aspergillus niger | |

| Herpes simplex virus | HSV |

| Didecyldimethylammonium chloride | DDAC |

| Sodium hypochlorite | SH |

| Quaternary ammonium compounds | QACs |

| Isothiazolin-3-ones |

Investigations in Cancer Treatment as a Drug Delivery Vehicle or Anti-Cancer Agent

The unique chemical properties of N-Dodecylpropane-1,3-diamine, particularly its amphiphilic nature and cationic charge, have prompted preliminary investigations into its potential roles in oncology. Research in this area is exploring two main avenues: its use as a component of drug delivery systems and its potential as a direct anti-cancer agent.

As a Drug Delivery Vehicle

The structure of N-Dodecylpropane-1,3-diamine, featuring a long hydrophobic dodecyl tail and hydrophilic amine groups, makes it an interesting candidate for the construction of nanocarriers for cancer therapeutics. smolecule.com Nanoparticles are a key area of research in cancer treatment, offering a method to deliver high concentrations of drugs directly to tumor cells while minimizing damage to healthy tissues. nih.gov The effectiveness of these nanoparticles is often influenced by their size, shape, and surface characteristics. nih.gov

The cationic nature of molecules like N-Dodecylpropane-1,3-diamine is particularly relevant for drug delivery. smolecule.com This positive charge can facilitate the encapsulation of negatively charged therapeutic agents, such as siRNA, and can promote interaction with the negatively charged cell membranes of cancer cells. nih.gov This approach is being explored with various materials, including liposomes and dendrimers, to improve the delivery of chemotherapeutic drugs. dovepress.comnih.gov

Liposomes, which are vesicles composed of a lipid bilayer, are one of the most widely used nanocarriers in cancer therapy. dovepress.comscielo.br They can encapsulate both hydrophilic and lipophilic drugs, protect them from degradation, and be modified to target tumor sites. nih.govscielo.br The inclusion of cationic lipids can enhance the delivery of genetic material and improve the fusion of the carrier with the cell membrane. While specific studies incorporating N-Dodecylpropane-1,3-diamine into liposomes for cancer therapy are not extensively documented in publicly available research, its properties are analogous to other cationic amphiphiles used for this purpose.

Another class of drug delivery systems where N-Dodecylpropane-1,3-diamine could theoretically be applied is in the formation of dendrimer-based nanoparticles. Dendrimers are highly branched, well-defined macromolecules that can be engineered to carry drugs. For instance, a folic acid-conjugated polyamidoamine (PAMAM) dendrimer system has been developed for the co-delivery of siRNA and the platinum-based chemotherapy drug, cis-diamine platinum (CDDP), to lung cancer cells. nih.gov This study highlights the utility of diamine structures within a targeted nanoparticle framework to achieve a synergistic therapeutic effect. nih.gov

The table below summarizes various nanocarrier systems and their characteristics, illustrating the context in which a molecule like N-Dodecylpropane-1,3-diamine could be utilized.

| Nanocarrier System | Component Materials | Mechanism of Action | Therapeutic Application |

| Liposomes | Phospholipids (B1166683), Cholesterol | Encapsulates hydrophilic/lipophilic drugs, fuses with cell membrane for drug release. dovepress.comnih.gov | Delivery of various chemotherapeutics. scielo.brmdpi.com |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLA, PLGA) | Encapsulates drugs and provides controlled release. mdpi.com | Co-delivery of multiple chemotherapeutic agents. mdpi.com |

| Dendrimers | e.g., Polyamidoamine (PAMAM) | Covalent conjugation or electrostatic interaction with drugs/siRNA for targeted delivery. nih.govdovepress.com | Co-delivery of chemotherapy and gene therapy agents. nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Solid lipids | Biocompatible carrier with high stability and controlled release. dovepress.com | Targeted delivery to tumor microenvironments. dovepress.com |

As an Anti-Cancer Agent

Beyond its potential role in drug delivery, there is interest in the intrinsic anti-cancer properties of diamine-containing compounds. While research directly investigating the cytotoxicity of N-Dodecylpropane-1,3-diamine against cancer cell lines is limited, studies on structurally related molecules provide a basis for this line of inquiry.

The rationale for exploring aliphatic diamines as anti-cancer agents stems from the crucial role of polyamines in cell proliferation. Cancer cells often exhibit dysregulated polyamine metabolism, making enzymes and transporters in this pathway attractive therapeutic targets. N-alkylated polyamine analogues have been investigated as potential anticancer drugs. researchgate.net

The table below presents findings from studies on diamine-containing compounds investigated for anti-cancer activity.

| Compound Class | Specific Example(s) | Cancer Cell Line(s) Studied | Key Findings |

| Ruthenium(II) Complexes | [RuCl(PPh3)(Hdpa)(en)]Cl (where 'en' is 1,2-diaminoethane) | MDA-MB-231 (Breast Cancer) | Complexes with diimine co-ligands showed higher cytotoxicity than the complex with the aliphatic diamine. nih.gov |

| Platinum(II) Complexes | Cis-diamine platinum (CDDP) | H1299 (Lung Cancer) | Used in a co-delivery system with siRNA, demonstrating a synergistic therapeutic effect. nih.gov |

| 2,5-Diketopiperazine Derivatives | Various novel synthesized derivatives | A549 (Lung Cancer), HeLa (Cervical Cancer) | Certain derivatives showed significant inhibitory capacities with IC50 values in the low micromolar range. mdpi.com |

These investigations into related diamine structures underscore the potential for N-Dodecylpropane-1,3-diamine or its derivatives to exhibit direct anti-cancer effects, although further specific research is required to substantiate this.

Advanced Applications and Materials Science Research of N Dodecylpropane 1,3 Diamine

Applications in Functional Materials Development

The amphiphilic nature of N-Dodecylpropane-1,3-diamine makes it a valuable component in the design and fabrication of functional materials with tailored properties. Its ability to modify surfaces, stabilize nanoparticles, and self-assemble into ordered structures is central to its utility in this domain.

Surface Modification for Hydrophilicity, Adhesion, or Biocompatibility Improvement

N-Dodecylpropane-1,3-diamine can be employed to alter the surface properties of various substrates. By forming a thin film or coating, it can enhance characteristics such as hydrophilicity, adhesion, and biocompatibility. The hydrophilic diamine head group can interact favorably with aqueous environments, thereby increasing the wettability of a surface. This is particularly relevant in applications where controlled fluid interaction is crucial.

Furthermore, the amine functionalities can serve as anchoring points for the covalent attachment of other molecules, allowing for the creation of multifunctional surfaces. This can lead to improved adhesion between different materials or the immobilization of bioactive molecules to enhance biocompatibility. For instance, modifying implant surfaces with such coatings can potentially reduce protein adsorption and cellular adhesion, which are critical factors in the performance and longevity of medical devices. nih.gov

Role as Stabilizer or Capping Agent in Nanoparticle Synthesis

In the realm of nanotechnology, N-Dodecylpropane-1,3-diamine serves as an effective stabilizer or capping agent in the synthesis of nanoparticles. nih.govsemanticscholar.org During nanoparticle formation, capping agents adsorb to the surface of the growing nanocrystals, preventing uncontrolled growth and aggregation. semanticscholar.org This leads to better control over the size and properties of the resulting nanoparticles.

The dodecyl chain of the molecule provides a steric barrier, while the diamine group can interact with the nanoparticle surface, providing stability. The choice of capping agent is crucial as it can influence the final morphology and colloidal stability of the nanoparticles. semanticscholar.org The use of N-Dodecylpropane-1,3-diamine can thus facilitate the production of well-defined nanoparticles for a variety of applications, from catalysis to drug delivery.

| Parameter | Influence of N-Dodecylpropane-1,3-diamine as a Capping Agent |

| Nanoparticle Size | Helps to control and limit the growth, leading to smaller, more uniform particle sizes. |

| Morphology | Can influence the final shape of the nanocrystals by selective adsorption to different crystal facets. |

| Stability | Prevents agglomeration and enhances the colloidal stability of the nanoparticle dispersion. |

| Surface Functionality | The amine groups on the surface can be used for further functionalization of the nanoparticles. |

Self-Assembly at Interfaces (e.g., air-water interface) and pH-Sensitivity

A key characteristic of N-Dodecylpropane-1,3-diamine is its ability to self-assemble at interfaces, such as the air-water interface. aip.org This behavior is driven by the desire of the hydrophobic tail to minimize contact with water and the affinity of the hydrophilic head group for the aqueous phase. This self-assembly can lead to the formation of organized monolayers.

Crucially, the self-assembly of N-Dodecylpropane-1,3-diamine is pH-sensitive. aip.orgresearchgate.net The protonation state of the diamine head group changes with pH, which in turn affects the intermolecular interactions and the packing of the molecules at the interface. aip.org At low pH, both amine groups are protonated, leading to increased electrostatic repulsion between the head groups. As the pH increases, the deprotonation of the amine groups alters these interactions, leading to changes in the conformation and surface activity of the assembled layer. researchgate.net This pH-responsiveness is a valuable property for applications requiring dynamic control over interfacial properties, such as in emulsification and flotation processes. researchgate.net

Research in Environmental Remediation

The unique chemical properties of N-Dodecylpropane-1,3-diamine are also being explored for their potential in environmental remediation efforts.

Binding to Pollutants for Contaminated Environment Cleanup

The ability of N-Dodecylpropane-1,3-diamine to interact with various substances makes it a candidate for the cleanup of contaminated environments. Its amine groups can act as chelating agents, binding to metal ions and forming stable complexes. This could potentially be used to sequester heavy metal pollutants from contaminated water or soil. Furthermore, its surfactant properties may aid in the solubilization and removal of organic pollutants.

Role in Chemical Synthesis as a Building Block

Beyond its direct applications, N-Dodecylpropane-1,3-diamine is a valuable building block in chemical synthesis. carlroth.com Its primary and secondary amine groups provide reactive sites for a variety of chemical transformations.

Research in Agricultural and Wood Preservation

Control of Wood-Decaying Fungi and Bacteria

N-Dodecylpropane-1,3-diamine has demonstrated significant efficacy in controlling the growth of various fungi and bacteria that are detrimental to wood. Its biocidal action is attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death. This broad-spectrum activity makes it a suitable candidate for wood preservation applications.

The compound is particularly effective against common wood-destroying fungi. Research has shown its activity against both brown-rot and white-rot fungi, which are two of the main types of fungi responsible for the structural degradation of wood. Brown-rot fungi primarily degrade cellulose (B213188) and hemicellulose, leaving behind a brittle, brown, and crumbly residue. White-rot fungi, on the other hand, are capable of breaking down lignin (B12514952) in addition to cellulose and hemicellulose, resulting in a bleached or whitish appearance of the decayed wood.

While specific data on the minimum inhibitory concentration (MIC) of N-Dodecylpropane-1,3-diamine against a wide range of wood-decaying organisms is a subject of ongoing research, its general effectiveness is well-established in the field of wood preservation. The following table summarizes the types of wood-decaying fungi against which N-Dodecylpropane-1,3-diamine has shown activity.

Table 1: Efficacy of N-Dodecylpropane-1,3-diamine Against Wood-Decaying Fungi

| Fungal Type | Examples of Targeted Fungi | Effect of N-Dodecylpropane-1,3-diamine |

|---|---|---|

| Brown-Rot Fungi | Gloeophyllum trabeum | Inhibition of mycelial growth and prevention of wood decay. |

| White-Rot Fungi | Trametes versicolor | Inhibition of fungal proliferation and enzymatic degradation of wood components. |

Synergistic Effects with Flame Retardants

The integration of biocidal and fire-retardant properties in a single wood treatment is a significant area of research in materials science. The potential for synergistic effects between N-Dodecylpropane-1,3-diamine and various flame retardants is of particular interest for developing multifunctional wood protection systems. Synergism in this context refers to the combined effect of the biocide and the flame retardant being greater than the sum of their individual effects.

Studies have explored the compatibility and combined efficacy of N-Dodecylpropane-1,3-diamine with common flame retardants used in the wood industry, such as those based on phosphorus and boron compounds. The goal of such research is to develop treatments that not only prevent biodegradation but also enhance the fire resistance of wood, thereby increasing its safety and service life in building and construction applications.

One area of investigation involves the use of N-Dodecylpropane-1,3-diamine with ammonium (B1175870) polyphosphate, a widely used phosphorus-based flame retardant. Ammonium polyphosphate works by decomposing upon heating to produce phosphoric acid, which catalyzes the dehydration of wood into char. This char layer acts as an insulating barrier, slowing down the combustion process. The presence of N-Dodecylpropane-1,3-diamine in such a formulation is being studied to determine if it can enhance the stability and effectiveness of the char layer or if the flame retardant can help to fix the biocide in the wood, preventing leaching.

Boron-based flame retardants, such as boric acid and borax, are also commonly used in wood preservation. woodresearch.sk These compounds work by releasing water upon heating, which cools the wood and dilutes flammable gases. woodresearch.sk They also form a glassy layer on the surface of the wood that can inhibit combustion. woodresearch.sk Research into the combination of N-Dodecylpropane-1,3-diamine with borates is focused on ensuring that the biocidal efficacy is not compromised by the flame retardant and that the two components are chemically compatible within the wood matrix.

The potential synergistic mechanisms are multifaceted and can include:

Improved Fixation: The flame retardant formulation may help to bind the N-Dodecylpropane-1,3-diamine to the wood fibers, reducing its leachability and extending its protective lifespan.

Enhanced Char Formation: The nitrogen content in N-Dodecylpropane-1,3-diamine may contribute to the char-forming capabilities of phosphorus-based flame retardants, leading to a more stable and insulating char layer.

Combined Protective Layer: The biocide and flame retardant may work together to form a physical and chemical barrier at the wood surface that is resistant to both microbial attack and fire.

The following table outlines the key flame retardants that have been a focus of research for potential synergistic effects with N-Dodecylpropane-1,3-diamine.

Table 2: Investigated Synergistic Effects with Flame Retardants

| Flame Retardant Type | Example Compound | Potential Synergistic Mechanism |

|---|---|---|

| Phosphorus-based | Ammonium polyphosphate | Enhanced char formation and stability due to the presence of nitrogen from the diamine. |

| Boron-based | Boric acid, Borax | Potential for improved biocide fixation and the formation of a dual-action protective layer. |

Further research is necessary to fully elucidate the mechanisms of these potential synergies and to optimize formulations for commercial application. The development of such dual-function treatments holds significant promise for the future of wood preservation and safety.

Interaction Studies and Complex System Analysis

Interactions with Soil Components and Leaching Potential

N-Dodecylpropane-1,3-diamine exhibits notable interactions with soil components, a factor that contributes to its low leaching potential. smolecule.com This characteristic is advantageous for agricultural applications, suggesting a reduced environmental impact compared to other biocides. The adsorption of N-Dodecylpropane-1,3-diamine to the solid soil phase is considered possible, which would restrict its mobility and transport through the soil profile. brand.de While detailed data on its mobility in soil is not extensively available, its properties suggest it is not likely to evaporate from water surfaces into the atmosphere. brand.dechemos.decarlroth.com The compound's interaction with soil components points to it being environmentally favorable in agricultural contexts. smolecule.com

Interactive Data Table: Environmental Fate Parameters

| Property | Finding | Source |

| Leaching Potential | Low | smolecule.com |

| Mobility in Soil | Adsorption to solid phase is possible | brand.de |

| Evaporation from Water | Does not readily evaporate | brand.de |

Interactions in Surfactant Formulations

N-Dodecylpropane-1,3-diamine is recognized for its good compatibility with various surfactants, a valuable attribute in the formulation of cleaning and disinfectant products. theoremchem.commade-in-china.com It is often blended with other compounds, such as ethanol (B145695) and didecyldimethylammonium chloride (DDAC), in hospital disinfectants to achieve rapid surface disinfection.

Compatibility with Anionic Surfactants

A key feature of N-Dodecylpropane-1,3-diamine is its notable compatibility with anionic surfactants. tandfonline.com This compatibility is a distinguishing characteristic when compared to some cationic surfactants, which can have limited compatibility with anionic counterparts. tandfonline.comd-nb.info Research indicates that there can be strong interactions between zwitterionic and anionic surfactants, sometimes leading to synergistic behavior. nih.gov

Interfacial Phenomena and Foaming Properties

The amphiphilic nature of N-Dodecylpropane-1,3-diamine, with its hydrophobic dodecyl chain and hydrophilic amine groups, drives its activity at interfaces. aip.org This structure allows it to reduce surface tension by aligning at the interface between two immiscible liquids or at the air-water interface. smolecule.com The responses of its N-alkyl diamine groups to changes in pH influence its conformation and surface activity, which is critical for applications like emulsification and mineral flotation. aip.orgnih.gov

Influence of pH on Alkyl Chain Arrangement at Air-Water Interface

The arrangement of the alkyl chain of N-Dodecylpropane-1,3-diamine at the air-water interface is significantly influenced by pH. aip.orgnih.gov Studies using sum frequency generation (SFG) spectroscopy have shown that the protonation of the diamine group affects the alkyl chain's arrangement. aip.orgnih.govresearchgate.net At a low pH, the di-cationic form of the molecule exhibits fewer gauche defects in its alkyl chain at low concentrations, indicating a more ordered arrangement. aip.orgnih.gov Molecular dynamics simulations support these findings, showing that the di-cationic species has the highest probability of forming hydrogen bonds, leading to a strong interaction at low pH and the formation of tetrahedrally arranged water molecules at the interface. aip.orgnih.gov In contrast, at alkaline pH, the triamine surfactant is dynamically more surface active, leading to a decrease in surface tension. google.com

Interactive Data Table: Effect of pH on Interfacial Properties

| pH Condition | Species Form | Alkyl Chain Arrangement | Hydrogen Bonding | Surface Activity | Source |

| Low pH | Di-cationic | More ordered (fewer gauche defects) | High probability | Less dynamically active | aip.orgnih.gov |

| Neutral pH | Partially protonated | Less ordered | Intermediate | Less dynamically active | google.com |

| Alkaline pH | Non-ionic/Mono-cationic | Less ordered | Lower probability | More dynamically active | aip.orggoogle.com |

Floatability Studies in Froth Flotation

N-Dodecylpropane-1,3-diamine has been investigated for its role as a flotation agent in mineral processing, specifically in froth flotation. aip.orgresearchgate.net In this process, surfactants are used to alter the affinity of minerals for air and water, facilitating their separation. aip.org Studies on quartz flotation have indicated that N-Dodecylpropane-1,3-diamine demonstrates better floatability compared to its mono-amine derivative, N-dodecylamine. aip.orgresearchgate.net This enhanced performance is attributed to the presence of both mono-cationic (+1) and di-cationic (+2) species near the quartz surface, which promotes better flotation than having only the mono-cationic form. aip.org The addition of salt, however, has been found to reduce flotation, as counterions can adsorb at the mineral surface and consequently reduce the adsorption of the amine. aip.org

Analytical Methodologies for N Dodecylpropane 1,3 Diamine

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of N-Dodecylpropane-1,3-diamine, often in complex mixtures. Techniques such as liquid chromatography and gas chromatography, frequently coupled with mass spectrometry, provide the sensitivity and selectivity required for its detection.

Ion-Pairing Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Quantification

A significant application of analytical chemistry is the determination of residual levels of biocides like N-Dodecylpropane-1,3-diamine in food products. A validated method for quantifying its active component, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, in dairy products utilizes ion-pairing reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govscience.gov

This method involves a sample extraction process using a salting-out technique with acetonitrile (B52724) and sodium chloride. nih.gov For the LC-MS/MS analysis, positive electrospray ionization (ESI+) is employed, and two multiple reaction monitoring (MRM) transitions are monitored to ensure accurate quantification. nih.govresearchgate.net The use of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), is crucial. researchgate.net These agents are used in reversed-phase liquid chromatography to enhance the separation and retention of charged analytes like the protonated diamine on the hydrophobic stationary phase. chromatographyonline.com The addition of propionic acid and isopropanol (B130326) post-column can enhance the signal for basic analytes in the presence of strong acid modifiers that might otherwise cause signal suppression. acs.org

The method has been validated over a concentration range of 5–150 µg kg⁻¹, demonstrating low relative standard deviations for trueness and precision, typically below 10%. nih.govresearchgate.net The limit of quantification (LOQ) is approximately 5–7 µg kg⁻¹, varying slightly depending on the specific dairy matrix. nih.govresearchgate.net This robust method has been successfully applied to the analysis of numerous dairy products, detecting contamination levels up to 225 µg kg⁻¹ in cheese samples. nih.gov

Table 1: LC-MS/MS Parameters for N-Dodecylpropane-1,3-diamine Residue Analysis

| Parameter | Value/Description |

| Technique | Ion-Pairing Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Salting-out extraction with acetonitrile and sodium chloride. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+). nih.gov |

| Detection | Multiple Reaction Monitoring (MRM). nih.gov |

| Ion-Pairing Agent | Heptafluorobutyric acid (HFBA). researchgate.net |

| Validation Range | 5–150 µg kg⁻¹. nih.gov |

| Limit of Quantification (LOQ) | ~5–7 µg kg⁻¹. nih.gov |

Ultra-High-Pressure Liquid Chromatography (UHPLC)

Ultra-high-pressure liquid chromatography (UHPLC) offers a high-speed and efficient method for the analysis of compounds like N-Dodecylpropane-1,3-diamine. For the analysis of its active component, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a UHPLC system can be coupled with a triple quadrupole mass spectrometer using a heated electrospray ionization (HESI) source in positive mode.

Chromatographic separation is typically achieved on a C18 column. chromatographyonline.com A binary gradient elution with a mobile phase consisting of water and acetonitrile, both containing 25 mM HFBA and 1% formic acid (v/v), has been described. The gradient runs over a short period, for instance, a 6-minute run, allowing for rapid analysis. The system is then re-equilibrated before the next injection. This method avoids issues like peak tailing that can occur with basic compounds on standard C18 columns due to interactions with residual silanol (B1196071) groups. chromatographyonline.com

Table 2: UHPLC System Configuration for N-Dodecylpropane-1,3-diamine Analysis

| Parameter | Value/Description |

| System | Ultra-High-Pressure Liquid Chromatography (UHPLC). |

| Column | C18, e.g., 50 mm × 2.1 mm ID, 1.9 µm particle size. |

| Mobile Phase | Water (A) and Acetonitrile (B), both with 25 mM HFBA and 1% formic acid (v/v). |

| Flow Rate | e.g., 0.4 mL/min. |

| Column Oven Temperature | e.g., +25°C. |

| Autosampler Temperature | e.g., +10°C. |

| Injection Volume | e.g., 10 µL. |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of amines, but it often requires a derivatization step to improve the volatility and thermal stability of the analytes. jfda-online.com For polyamines, derivatization can be achieved by heating the sample in the presence of a trifluoroacetic solution. researchgate.net Another common approach is in situ chemical derivatization using agents like acetic anhydride (B1165640). mdpi.com

Derivatization is crucial because compounds with functional groups like amines can interact with the chromatographic system, leading to issues such as peak tailing or loss of the analyte. jfda-online.com The resulting derivatives are more amenable to GC analysis. jfda-online.com In the context of GC-MS, the derivatization can also lead to characteristic fragmentation patterns that aid in the identification and quantification of the target compound. mdpi.com For instance, derivatization with acetic anhydride can produce characteristic ions that are useful for selective ion monitoring (SIM) mode in GC-MS, enhancing the method's selectivity. mdpi.com

Spectroscopic Techniques

Spectroscopic methods are indispensable for the detailed structural characterization of N-Dodecylpropane-1,3-diamine and for studying its behavior at interfaces.

Nuclear Magnetic Resonance (NMR) for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including N-Dodecylpropane-1,3-diamine. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including homonuclear ¹H and heteronuclear ¹H-¹³C spectra, are employed for detailed structural analysis. nih.gov

For N-Dodecylpropane-1,3-diamine hydrochloride, ¹H NMR spectroscopy in deuterium (B1214612) oxide (D₂O) reveals characteristic signals. The protons of the dodecyl chain's methylene (B1212753) (CH₂) groups typically appear as a broad signal around δ 1.25 ppm. The protons on the propane-1,3-diamine backbone are observed in the range of δ 2.65–3.10 ppm, while the amine protons (NH₂/NH₃⁺) are found around δ 3.30 ppm. These distinct chemical shifts allow for the confirmation of the compound's structure.

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Studies

Sum Frequency Generation (SFG) spectroscopy is a surface-sensitive nonlinear optical technique used to investigate the molecular structure and orientation of molecules at interfaces. aip.orgmdpi.com It has been effectively used to study the adsorption and self-assembly of N-Dodecylpropane-1,3-diamine (DPDA) at the air-water interface. aip.org

By analyzing the SFG vibrational spectra, researchers can gain insights into how factors like pH influence the conformation and arrangement of the diamine's alkyl chains at the interface. aip.org For instance, at a low pH, where the diamine is di-cationic, the SFG spectra have indicated a more ordered arrangement of the alkyl chains with fewer gauche defects. aip.org This technique provides a molecular-level understanding of the interfacial behavior of N-Dodecylpropane-1,3-diamine, which is crucial for its applications in areas that rely on surface activity. aip.org The SFG spectra are typically collected in the C-H stretching region (2800–3700 cm⁻¹) to probe the conformation of the dodecyl chain. aip.org

Environmental Fate and Ecotoxicological Research of N Dodecylpropane 1,3 Diamine

Adsorption and Mobility in Environmental Compartments

Leaching Potential in Agricultural Applications

N-Dodecylpropane-1,3-diamine demonstrates a low potential for leaching in agricultural applications. Research indicates that the compound interacts with soil components, which limits its mobility through the soil profile. smolecule.com This strong sorption to soil and sediment means it is less likely to be washed into groundwater. regulations.gov Its interaction with soil makes it a more environmentally favorable option for use in soil applications compared to other substances that are more mobile.

When used in veterinary hygiene on farms, such as for disinfecting animal housing, potential release pathways include manure and slurry. umweltbundesamt.de The subsequent application of this manure as fertilizer can introduce the compound to agricultural soils. umweltbundesamt.de However, the chemical's tendency to bind strongly to soil particles is a key factor in its low leaching potential. regulations.gov This characteristic is significant because while it is persistent in soil and aquatic environments, its strong adherence to soil particles reduces the likelihood of significant bioaccumulation in aquatic organisms. regulations.gov

Ecotoxicity to Aquatic Organisms

N-Dodecylpropane-1,3-diamine is classified as very toxic to aquatic life, with long-lasting effects. tennantsdistribution.comeuropa.euwintersteiger.comrheosol.com Its impact has been studied across various aquatic species, including fish, invertebrates, and algae.

Acute and Long-Term Toxicity to Fish

Studies have determined the acute toxicity of N-Dodecylpropane-1,3-diamine to fish. The 96-hour lethal concentration for 50% of the test subjects (LC50) for the Bluegill (Lepomis macrochirus) has been recorded at 0.45 mg/L. tennantsdistribution.com Another study found a similar acute toxicity level with an LC50 of 0.431 mg/L for fish. europa.eu

Table 1: Acute Toxicity of N-Dodecylpropane-1,3-diamine to Fish

| Species | Endpoint | Concentration | Exposure Time | Reference |

|---|---|---|---|---|

| Lepomis macrochirus (Bluegill) | LC50 | 0.45 mg/L | 96 hours | tennantsdistribution.com |

Acute and Long-Term Toxicity to Aquatic Invertebrates (e.g., Daphnia)

The compound is also highly toxic to aquatic invertebrates. For the water flea, Daphnia magna, the 48-hour concentration that immobilizes 50% of the individuals (EC50) is 0.0775 mg/L. europa.eu Long-term studies on Daphnia magna have established a No-Observed-Effect Concentration (NOEC) over a 21-day period at 0.024 mg/L. tennantsdistribution.com

Table 2: Toxicity of N-Dodecylpropane-1,3-diamine to Aquatic Invertebrates

| Species | Endpoint | Concentration | Exposure Time | Reference |

|---|---|---|---|---|

| Daphnia | EC50 | 0.0775 mg/L | 48 hours | europa.eu |

Toxicity to Aquatic Algae and Cyanobacteria

Algae are particularly sensitive to N-Dodecylpropane-1,3-diamine. For the green algae Desmodesmus subspicatus, the 72-hour median effective concentration (ErC50) that inhibits growth is 0.012 mg/L. tennantsdistribution.com The No-Observed-Effect Concentration (NOEC) for the same species over a 72-hour period is even lower, at 0.0069 mg/L. tennantsdistribution.com

Table 3: Toxicity of N-Dodecylpropane-1,3-diamine to Algae

| Species | Endpoint | Concentration | Exposure Time | Reference |

|---|---|---|---|---|

| Desmodesmus subspicatus | ErC50 | 0.012 mg/L | 72 hours | tennantsdistribution.com |

Mitigation Effects of River Water on Ecotoxicity

The ecotoxicity of long-chain alkyl polyamines like N-Dodecylpropane-1,3-diamine can be influenced by environmental conditions. europa.eu These compounds have a strong tendency to adsorb to negatively charged surfaces such as suspended matter, algae, and dissolved organic materials like humic acids found in natural river water. europa.eu This adsorption can reduce the bioavailability of the chemical to aquatic organisms. europa.eu

Consequently, conducting ecotoxicity tests in natural river water is considered more environmentally realistic than using standard laboratory test medium. europa.eu This "bulk approach" accounts for the lack of bioavailability that occurs in the environment with such cationic surface-active substances. The results from these tests are easier to interpret and provide a more appropriate assessment of environmental risks. europa.eu While specific data for N-Dodecylpropane-1,3-diamine in river water is limited in the provided context, studies on similar polyamines show that this mitigation effect can lead to higher observed effect concentrations compared to those from standard tests. europa.eu

Bioaccumulation Potential in Aquatic Organisms

N-Dodecylpropane-1,3-diamine is considered to have a low potential for bioaccumulation in aquatic organisms. europa.eulklab.comhswalsh.com This is supported by its low octanol-water partition coefficient (log Pow) of 0.34, which suggests it is less likely to accumulate in the fatty tissues of organisms. hswalsh.com Furthermore, its strong tendency to sorb to soil and sediment reduces its availability for uptake by aquatic life, thus limiting the potential for significant bioaccumulation. regulations.gov

Toxicological Profiles and Safety Research of N Dodecylpropane 1,3 Diamine

Oral Toxicity Studies in Mammalian Models

Studies on mammalian models have been conducted to determine the effects of N-Dodecylpropane-1,3-diamine when ingested. These studies are crucial for understanding the potential risks associated with accidental oral exposure.

Critical Effects and No Observed Adverse Effect Levels (NOAELs)

The primary critical effects identified in male rats following oral administration are the degeneration of heart muscle cells and lympho-histiocytic infiltrations in the skeletal muscles. researchgate.netalfa-chemistry.compublisso.deuzh.ch For these specific effects, a No Observed Adverse Effect Level (NOAEL) could not be established from the available data. researchgate.netalfa-chemistry.compublisso.deuzh.ch

However, for developmental toxicity, a NOAEL has been determined. In studies with rats, the NOAEL for developmental toxicity was found to be 22.5 mg/kg of body weight per day. researchgate.netuzh.ch In rabbits, the NOAEL for developmental toxicity was established at 9 mg/kg of body weight per day. researchgate.netpublisso.deuzh.ch It is important to note that developmental toxicity was only observed in conjunction with maternal toxicity. publisso.de

Table 1: No Observed Adverse Effect Levels (NOAELs) for N-Dodecylpropane-1,3-diamine

| Species | Endpoint | NOAEL |

|---|---|---|

| Rat | Developmental Toxicity | 22.5 mg/kg bw/day |

| Rabbit | Developmental Toxicity | 9 mg/kg bw/day |

Lowest Observed Adverse Effect Levels (LOAELs)

For the critical effects of cardiomyocyte degeneration and lympho-histiocytic infiltrations in the skeletal muscles of male rats, a Lowest Observed Adverse Effect Level (LOAEL) has been identified at 4 mg/kg of body weight. researchgate.netalfa-chemistry.compublisso.deuzh.ch

Table 2: Lowest Observed Adverse Effect Levels (LOAELs) for N-Dodecylpropane-1,3-diamine

| Species | Endpoint | LOAEL |

|---|---|---|

| Rat (male) | Cardiomyocyte Degeneration and Lympho-histiocytic Infiltrations in Skeletal Muscles | 4 mg/kg bw |

Skin and Eye Irritation/Corrosion Research

N-Dodecylpropane-1,3-diamine is recognized for its corrosive properties. Due to its basic nature, it is corrosive to the skin of rabbits. researchgate.netalfa-chemistry.compublisso.deuzh.ch Safety data sheets consistently classify the compound as causing severe skin burns and eye damage. chemos.dechemos.de Direct contact can lead to irreversible damage to the skin, including visible necrosis that penetrates through the epidermis and into the dermis. chemos.de It is also classified as causing serious eye damage. chemos.de

Occupational Exposure and Allergic Contact Dermatitis Studies